Cas no 1183323-64-9 (2-(2,4-Difluorophenyl)benzaldehyde)
2-(2,4-Difluorophenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-difluorophenyl)benzaldehyde
- Y3757
- 2',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde
- 2-(2,4-Difluorophenyl)benzaldehyde
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- MDL: MFCD12779984
- Inchi: 1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H
- InChI Key: KSNYBGBUTBEDQC-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC=CC=1C=O)F
Computed Properties
- Exact Mass: 218.054
- Monoisotopic Mass: 218.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1
2-(2,4-Difluorophenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D474870-500mg |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 500mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D474870-1g |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 1g |
$ 65.00 | 2022-06-05 | ||
| TRC | D474870-5g |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 5g |
$ 80.00 | 2022-06-05 | ||
| abcr | AB516309-500 mg |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 500MG |
€418.90 | 2023-04-17 | ||
| abcr | AB516309-1 g |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 1g |
€566.80 | 2023-04-17 | ||
| abcr | AB516309-500mg |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 500mg |
€418.90 | 2023-09-02 | ||
| abcr | AB516309-1g |
2-(2,4-Difluorophenyl)benzaldehyde; . |
1183323-64-9 | 1g |
€477.00 | 2025-02-22 | ||
| Aaron | AR01DOCY-500mg |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 95% | 500mg |
$380.00 | 2025-02-12 | |
| Aaron | AR01DOCY-1g |
2-(2,4-Difluorophenyl)benzaldehyde |
1183323-64-9 | 95% | 1g |
$506.00 | 2025-02-12 | |
| Ambeed | A741697-1g |
2',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde |
1183323-64-9 | 98+% | 1g |
$465.0 | 2024-04-25 |
2-(2,4-Difluorophenyl)benzaldehyde Suppliers
2-(2,4-Difluorophenyl)benzaldehyde Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(2,4-Difluorophenyl)benzaldehyde
Introduction to 2-(2,4-Difluorophenyl)benzaldehyde (CAS No. 1183323-64-9)
2-(2,4-Difluorophenyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1183323-64-9, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzaldehyde derivatives, characterized by the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring, which imparts distinct electronic and steric effects that influence its reactivity and functionality.
The synthesis of 2-(2,4-Difluorophenyl)benzaldehyde typically involves fluorination strategies and aromatic aldehyde formation methodologies. The introduction of fluorine atoms at specific positions on the aromatic ring enhances the compound's lipophilicity and metabolic stability, making it a valuable intermediate in the development of novel therapeutic agents. The structural motif of this compound is particularly relevant in medicinal chemistry, where fluorinated aromatic compounds are increasingly recognized for their ability to modulate enzyme activity and receptor binding affinities.
In recent years, 2-(2,4-Difluorophenyl)benzaldehyde has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. Notably, its application in the development of kinase inhibitors has been a focal point due to the prevalence of kinases in numerous disease mechanisms. The electron-withdrawing nature of the fluorine atoms at the 2 and 4 positions enhances the electrophilicity of the aldehyde group, facilitating nucleophilic addition reactions that are crucial for drug molecule assembly.
One of the most compelling aspects of CAS No. 1183323-64-9 is its role in generating pharmacologically active scaffolds. Researchers have leveraged this compound to develop molecules with potential applications in oncology, inflammation, and neurodegenerative diseases. For instance, derivatives of 2-(2,4-Difluorophenyl)benzaldehyde have been investigated for their ability to inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. The structural features of these derivatives contribute to improved binding affinity and selectivity compared to non-fluorinated analogs.
The impact of fluorine substitution on pharmacokinetic properties cannot be overstated. Fluorinated aromatic compounds often exhibit enhanced bioavailability and prolonged half-life due to modifications in their metabolic pathways. This characteristic makes 2-(2,4-Difluorophenyl)benzaldehyde an attractive candidate for drug development, as it can potentially reduce dosing frequency while maintaining therapeutic efficacy. Furthermore, the presence of fluorine atoms can influence drug-drug interactions by affecting cytochrome P450 enzyme metabolism.
Advances in computational chemistry have further elucidated the potential utility of CAS No. 1183323-64-9. Molecular modeling studies have demonstrated that modifications to the phenyl ring can fine-tune binding interactions with target proteins. For example, computational screening has identified that subtle changes in the electron distribution induced by fluorine substitution can significantly enhance binding affinity for certain enzyme targets. These insights have guided synthetic efforts toward optimizing lead compounds derived from 2-(2,4-Difluorophenyl)benzaldehyde.
The agrochemical sector has also recognized the value of fluorinated benzaldehydes like CAS No. 1183323-64-9. Fluorinated aromatic compounds are known for their enhanced stability against environmental degradation, which is crucial for developing effective pesticides and herbicides. Research has shown that incorporating fluorine atoms into benzaldehyde derivatives can improve their resistance to hydrolysis and oxidation, thereby extending their field efficacy. This has opened up new avenues for developing next-generation crop protection agents.
From a synthetic chemistry perspective, CAS No. 1183323-64-9 serves as a versatile intermediate for constructing more complex molecules. The aldehyde functionality allows for further derivatization via condensation reactions with amino compounds to form Schiff bases or through reduction to yield primary alcohols. Additionally, nucleophilic aromatic substitution reactions can be employed to introduce additional substituents at other positions on the phenyl ring, expanding its synthetic utility.
The growing body of literature on CAS No. 1183323-64-9 underscores its importance as a research tool and potential drug candidate. Ongoing studies continue to explore its applications in diverse therapeutic areas, including antiviral and antibacterial treatments. The unique combination of structural features—fluorine substitution and aldehyde functionality—makes this compound a cornerstone in modern medicinal chemistry.
In conclusion,CAS No 1183323-64-9, corresponding to 2-(2,4-Difluorophenyl)benzaldehyde, represents a significant advancement in chemical synthesis and drug discovery. Its multifaceted applications across pharmaceuticals and agrochemicals highlight its versatility as an intermediate and lead compound. As research progresses, it is anticipated that this compound will continue to play a pivotal role in developing innovative solutions for global health challenges.
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